1-Cyclopropylethane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOVNWANSCYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98137-18-9 | |
| Record name | 1-cyclopropylethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Cyclopropylethane 1 Thiol
Retrosynthetic Analysis and Precursor Design
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Cyclopropylethane-1-thiol, the most logical disconnection is the carbon-sulfur (C-S) bond. This approach simplifies the target molecule into a 1-cyclopropylethyl electrophile and a sulfur nucleophile source.
Two readily accessible and logical precursors for the 1-cyclopropylethyl moiety are 1-Cyclopropylethanol and 1-Cyclopropylethan-1-one.
1-Cyclopropylethanol: This secondary alcohol is an ideal precursor. The hydroxyl (-OH) group, however, is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as an alkyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). This "activation" of the alcohol creates a potent electrophilic center at the carbon atom, poised for attack by a sulfur nucleophile.
1-Cyclopropylethan-1-one: This ketone can also serve as a starting point. The most straightforward strategy involves the reduction of the carbonyl group to the corresponding secondary alcohol, 1-Cyclopropylethanol. Once the alcohol is formed, it can be further functionalized as described above. Alternative, though less common, pathways could involve the conversion of the ketone into a dithioketal, which would require subsequent manipulation to yield the desired thiol. wikipedia.org
Table 1: Key Precursors and Their Synthetic Utility
| Precursor | Structure | Synthetic Role | Initial Transformation Required |
|---|---|---|---|
| 1-Cyclopropylethanol | C₃H₅CH(OH)CH₃ | Direct source of the 1-cyclopropylethyl skeleton. | Activation of the hydroxyl group into a good leaving group (e.g., halide, tosylate). |
| 1-Cyclopropylethan-1-one | C₃H₅C(O)CH₃ | Indirect source of the 1-cyclopropylethyl skeleton. | Reduction of the carbonyl group to a secondary alcohol. |
Based on the chosen precursor, several strategies can be employed to introduce the thiol functionality:
Nucleophilic Substitution: This is the most common approach, where an activated precursor (e.g., 1-bromo-1-cyclopropylethane) reacts with a sulfur nucleophile.
Addition to an Unsaturated System: This involves the addition of hydrogen sulfide or a thiol across a double bond in an unsaturated cyclopropyl (B3062369) precursor, such as vinylcyclopropane.
Indirect Conversion: Multi-step methods, such as the Mitsunobu reaction on the precursor alcohol, provide an alternative with specific advantages, like stereochemical control.
Direct Thiolation Approaches
Direct thiolation methods aim to introduce the thiol group in one or two straightforward steps from a readily prepared intermediate.
This classic method relies on the Sₙ2 reaction between an alkyl halide and a sulfur nucleophile. libretexts.org The required electrophile, for instance, 1-bromo-1-cyclopropylethane, is first synthesized from 1-Cyclopropylethanol.
Reaction with Hydrosulfide (B80085): The alkyl halide can be treated with a hydrosulfide salt, such as sodium hydrosulfide (NaSH). jove.com The hydrosulfide anion (⁻SH) is a potent nucleophile that displaces the halide leaving group. youtube.com A significant drawback of this method is the potential for over-alkylation. libretexts.org The product thiol is acidic and can be deprotonated under the reaction conditions to form a thiolate anion (RS⁻), which is also a strong nucleophile and can react with another molecule of the alkyl halide to produce a symmetric sulfide (R-S-R) as a byproduct. libretexts.orgjove.com
Reaction with Thiourea (B124793): A more reliable and cleaner method involves the use of thiourea (SC(NH₂)₂) as the sulfur nucleophile. pearson.com Thiourea reacts with the alkyl halide to form a stable, crystalline S-alkylisothiouronium salt. libretexts.org This salt does not react further with the alkyl halide, thus preventing the formation of sulfide byproducts. jove.com The desired thiol is then liberated by the subsequent alkaline hydrolysis of the isothiouronium salt. libretexts.orglibretexts.org This two-step, one-pot procedure is often preferred for preparing primary and secondary thiols due to its higher yields and cleaner reaction profiles. wikipedia.org
Hydrothiolation involves the addition of a thiol (or H₂S) across a carbon-carbon double or triple bond. For the synthesis of this compound, a suitable precursor would be vinylcyclopropane. The addition of hydrogen sulfide across the vinyl group's double bond could theoretically yield the target compound.
The regioselectivity of this addition is crucial. To form the desired secondary thiol, the reaction must follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the sulfur atom adds to the more substituted carbon. Such regioselectivity can often be achieved using transition-metal catalysts. acs.org For instance, rhodium-catalyzed hydrothiolation of dienes and cyclopropenes has been shown to be a powerful method for forming C-S bonds with high control over regioselectivity. organic-chemistry.orgnih.govescholarship.org A rhodium-catalyzed process could facilitate the desired Markovnikov addition of a thiol source to vinylcyclopropane, yielding this compound.
Indirect Synthetic Routes
Indirect routes involve multi-step transformations and can offer advantages in terms of stereochemical control or functional group tolerance.
One of the most effective indirect methods for converting a secondary alcohol to a thiol is the Mitsunobu reaction . organic-chemistry.orgmissouri.edu This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including thiols, with a predictable inversion of stereochemistry at the carbon center. nih.govbeilstein-journals.org In this procedure, 1-Cyclopropylethanol is treated with triphenylphosphine (PPh₃), an azodicarboxylate such as diethylazodicarboxylate (DEAD), and a sulfur nucleophile like thioacetic acid (CH₃COSH). organic-chemistry.org This process forms a thioester intermediate, which can then be easily hydrolyzed under basic conditions to furnish the final this compound.
A more contemporary indirect approach is decarboxylative thiolation . This method utilizes a carboxylic acid as the starting material. researchgate.netnih.gov For this specific target, one would start with 2-cyclopropylpropanoic acid. The carboxylic acid is first converted into a redox-active ester. This derivative can then undergo a visible light-mediated reaction with a sulfur-atom donor, leading to the extrusion of CO₂ and the formation of the C-S bond to yield the desired thiol. researchgate.netresearchgate.net This strategy is notable for its use of abundant carboxylic acid feedstocks and mild reaction conditions.
Table 2: Comparison of Synthetic Methodologies
| Method | Precursor Intermediate | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution (Hydrosulfide) | 1-Bromo-1-cyclopropylethane | NaSH | Direct, uses simple reagents. | Formation of sulfide byproduct is common. libretexts.orgjove.com |
| Nucleophilic Substitution (Thiourea) | 1-Bromo-1-cyclopropylethane | 1. Thiourea 2. NaOH (aq) | High yield, clean reaction, avoids sulfide byproduct. libretexts.org | Two-step process (salt formation and hydrolysis). |
| Hydrothiolation | Vinylcyclopropane | H₂S, Transition-metal catalyst (e.g., Rhodium) | Atom economical. | Requires control of regioselectivity, catalyst may be expensive. acs.org |
| Mitsunobu Reaction | 1-Cyclopropylethanol | PPh₃, DEAD, CH₃COSH | Excellent for secondary alcohols, proceeds with inversion of stereochemistry. missouri.edunih.gov | Stoichiometric amounts of phosphine oxide byproduct are generated. |
| Decarboxylative Thiolation | 2-Cyclopropylpropanoic Acid | Redox-active ester formation, sulfur donor, photocatalyst | Modern, mild conditions, uses carboxylic acid feedstock. researchgate.net | Requires synthesis of the redox-active ester intermediate. |
Conversion of Other Sulfur-Containing Precursors (e.g., Thiocyanates, Thioesters)
A common and effective strategy for synthesizing thiols involves the chemical reduction or hydrolysis of other sulfur-containing functional groups, such as thiocyanates and thioesters. These precursors are often more stable and easier to handle than the target thiol.
Thiocyanates: Organic thiocyanates (R-SCN) serve as valuable intermediates for thiol synthesis. acs.org The synthesis of this compound could begin with the corresponding precursor, 1-cyclopropylethyl thiocyanate. This intermediate can be prepared via nucleophilic substitution of 1-cyclopropylethyl halide with a thiocyanate salt. The subsequent conversion to the thiol is typically achieved through reductive cleavage. A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄), zinc in the presence of an acid (e.g., Zn/HCl), or catalytic hydrogenation. nih.gov Another reported method involves the use of phosphorus pentasulfide (P₂S₅) in refluxing toluene, which provides an efficient and mild route to convert organic thiocyanates to their corresponding thiols. nih.govnih.gov This method avoids the use of harsh reducing agents and expensive transition metals. nih.gov
Thioesters: Thioesters (R-CO-SR') are another class of precursors that can be readily converted to thiols. The synthesis would involve a precursor like S-(1-cyclopropylethyl) thioacetate. Thioesters can be hydrolyzed under basic conditions or reduced to yield the desired thiol. tandfonline.com Catalytic hydrogenation using ruthenium-based complexes has been shown to be an effective, waste-free method for converting various thioesters to the corresponding alcohols and thiols, with excellent tolerance for other functional groups like amides and esters. nih.gov Alternatively, reagents like sodium borohydride can be used for the selective reduction of thiol esters to alcohols, which can then be converted to thiols, though direct reduction to the thiol is also possible. tandfonline.com
| Precursor Type | Reagent/Method | General Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Thiocyanate | Phosphorus Pentasulfide (P₂S₅) | Refluxing Toluene | Mild, avoids harsh reagents | nih.govnih.gov |
| Thiocyanate | Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF) | Powerful reducing agent, high yield | nih.gov |
| Thioester | Catalytic Hydrogenation (Ru-complex) | H₂ gas, catalyst | Waste-free, high selectivity | nih.gov |
| Thioester | Sodium Borohydride (NaBH₄) | Aqueous THF | Mild conditions, good functional group tolerance | tandfonline.com |
Derivatization of Cyclopropyl Carboxylic Acids or Ketones
An alternative synthetic approach starts with more common cyclopropyl-containing building blocks, such as ketones or carboxylic acids, and introduces the sulfur functionality through a series of chemical transformations.
From Cyclopropyl Ketones: The synthesis of this compound can be envisioned starting from cyclopropyl methyl ketone. A standard method involves the reduction of the ketone to the corresponding secondary alcohol, 1-cyclopropylethanol. This alcohol can then be converted into a good leaving group, for instance by tosylation or conversion to an alkyl halide. Subsequent nucleophilic substitution with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis, would yield the target thiol. chemistrysteps.com Thiolation of ketones can also be achieved more directly under certain conditions using specific reagents like Lawesson's reagent, although this is more common for converting carbonyls to thiocarbonyls. researchgate.net
From Cyclopropyl Carboxylic Acids: Starting from 1-cyclopropylethanoic acid, the carboxylic acid group can be reduced to the corresponding primary alcohol, which would then require further steps to introduce the thiol at the secondary position, making this a less direct route. A more plausible pathway involves converting the carboxylic acid into a thioester, which can then be reduced to the thiol as described previously. rsc.orgwikipedia.org The direct conversion of carboxylic acids to thiols is challenging due to the incompatibility of free thiols with the radical intermediates often formed during decarboxylation reactions. researchgate.net However, recent advances in photocatalysis have shown promise in directly merging carboxylic acids with elemental sulfur to form thiols. researchgate.net
Stereoselective Synthesis of this compound
Since the target molecule contains a stereocenter at the carbon atom bonded to both the cyclopropyl group and the thiol group, controlling the three-dimensional arrangement of these atoms is a significant synthetic challenge. Stereoselective synthesis aims to produce a specific enantiomer or diastereomer of the molecule.
Chiral Pool Approaches
The chiral pool is a collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org A chiral pool approach to this compound would involve selecting a suitable natural product that already contains the required stereocenter or can be readily converted to it. For example, a chiral amino acid or a hydroxy acid could be chemically modified. The synthesis might involve transforming the existing functional groups of the starting material into the cyclopropyl and thiol moieties while preserving the original stereochemistry. This strategy is highly efficient as it avoids the need for asymmetric induction or chiral resolution steps. youtube.com
Asymmetric Catalysis in Thiolation or Cyclopropanation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate.
Asymmetric Thiolation: This approach would involve the enantioselective addition of a sulfur nucleophile to a prochiral precursor. For instance, the asymmetric reduction of cyclopropyl methyl ketone using a chiral catalyst (e.g., a CBS catalyst) would produce enantiomerically enriched 1-cyclopropylethanol. This chiral alcohol could then be converted to the thiol via substitution with inversion of configuration, thus establishing the final stereocenter. Catalytic asymmetric conjugate additions of thiols to α,β-unsaturated systems are also well-established, providing access to chiral sulfur compounds. nih.gov While not directly applicable to a saturated system, related principles of enantioselective C-S bond formation catalyzed by chiral complexes are an active area of research. nih.gov
Asymmetric Cyclopropanation: An alternative strategy involves forming the cyclopropane (B1198618) ring itself in a stereoselective manner. dicp.ac.cnthieme-connect.com This would be relevant if the synthesis started from a larger, achiral precursor. For example, a catalytic asymmetric cyclopropanation of an alkene containing the ethyl-thiol moiety could be performed using a chiral transition metal complex (e.g., based on cobalt, copper, or rhodium) and a carbene precursor. nih.govacs.org This method establishes the stereochemistry of the cyclopropane ring and any adjacent centers depending on the substrate and catalyst design.
| Strategy | Precursor Type | Catalyst Type | Description | Reference |
|---|---|---|---|---|
| Asymmetric Reduction + Substitution | Cyclopropyl methyl ketone | Chiral borane reagents (e.g., CBS) | Enantioselective reduction of the ketone to a chiral alcohol, followed by conversion to the thiol. | beilstein-journals.org |
| Asymmetric Cyclopropanation | Alkene + Diazoalkane (or surrogate) | Chiral Co(II), Rh(II), or Cu(I) complexes | Enantioselective formation of the cyclopropane ring on a substrate already containing the sulfur moiety. | dicp.ac.cnnih.gov |
Diastereoselective Control in Synthetic Pathways
Diastereoselective synthesis is employed when the starting material already contains one or more stereocenters, and the goal is to create a new stereocenter with a specific configuration relative to the existing ones. The inherent chirality of the starting material directs the stereochemical outcome of the reaction.
In the context of this compound, if the synthesis began with a chiral, enantiopure cyclopropyl precursor (e.g., a chiral cyclopropyl aldehyde or ketone), the addition of a nucleophile to the carbonyl group would be influenced by the steric and electronic properties of the existing chiral center. wiley-vch.de This substrate-controlled diastereoselectivity can lead to the preferential formation of one diastereomer over the other. Similarly, in cyclopropanation reactions, the use of a chiral auxiliary attached to the alkene substrate can direct the approach of the carbene, resulting in a diastereoselective reaction. thieme-connect.com After the reaction, the chiral auxiliary can be cleaved to reveal the desired product.
Process Optimization and Scalability Considerations
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and sustainability.
For the synthesis of this compound, key considerations would include:
Reagent Selection: Choosing less expensive, less hazardous, and more environmentally friendly reagents is crucial. For instance, replacing metal hydrides with catalytic hydrogenation where possible reduces waste and improves safety. nih.gov
Solvent Choice: The use of "greener" solvents that are less toxic and easily recyclable is a key aspect of modern process chemistry. researchgate.net
Catalyst Efficiency: For catalytic reactions, optimizing the catalyst loading (using the minimum amount necessary) and investigating catalyst recovery and reuse are important for cost reduction.
Continuous Flow Synthesis: Instead of traditional batch processing, continuous flow chemistry offers significant advantages in terms of safety, control over reaction parameters (temperature, pressure, mixing), and scalability. mdpi.comnih.govacs.org Photochemical reactions, such as a potential thiol-ene reaction to form a precursor, are particularly well-suited to flow reactors, which allow for efficient irradiation and heat dissipation. nih.govacs.org
Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, is essential for large-scale production, as chromatography is often not economically viable. researchgate.netacs.org The development of a process where the product crystallizes directly from the reaction mixture is an ideal scenario. researchgate.net
By systematically addressing these factors, a laboratory-scale synthesis of this compound can be developed into a robust and scalable industrial process.
Reaction Conditions (Temperature, Solvent, Catalyst)
The synthesis of the precursor alcohol, 1-cyclopropylethanol, is typically achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to acetaldehyde. The subsequent conversion of this secondary alcohol to this compound can be accomplished through various methods, with the Mitsunobu reaction using thioacetic acid being a prominent example.
Synthesis of 1-Cyclopropylethanol via Grignard Reaction:
The reaction of cyclopropylmagnesium bromide with acetaldehyde is a standard method for preparing 1-cyclopropylethanol. The conditions for this reaction are critical for achieving a good yield and minimizing side reactions.
| Parameter | Condition | Rationale |
| Temperature | Typically initiated at 0°C and then allowed to warm to room temperature. | The initial low temperature helps to control the exothermic nature of the Grignard reaction. Allowing the reaction to proceed at room temperature ensures completion. |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used. | These aprotic ethereal solvents are essential for the formation and stability of the Grignard reagent. They solvate the magnesium ion, preventing aggregation and enhancing reactivity. |
| Catalyst | A catalytic amount of iodine (I₂) is often used to initiate the formation of the Grignard reagent from magnesium metal and cyclopropyl bromide. | Iodine activates the magnesium surface, facilitating the insertion of magnesium into the carbon-halogen bond. |
Conversion of 1-Cyclopropylethanol to this compound via Mitsunobu Reaction:
The Mitsunobu reaction provides a reliable method for converting secondary alcohols to thiols with inversion of stereochemistry. nih.gov In this case, 1-cyclopropylethanol is reacted with a thiolating agent, such as thioacetic acid, in the presence of a phosphine and an azodicarboxylate.
| Parameter | Reagent/Condition | Rationale |
| Thiol Source | Thioacetic acid | Acts as the nucleophile, delivering the thiol functionality. The resulting thioacetate is then hydrolyzed to the thiol. |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol by forming an oxyphosphonium salt, which is a good leaving group. |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Acts as the oxidizing agent, facilitating the formation of the oxyphosphonium salt. |
| Solvent | Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) | Aprotic solvents that are compatible with the reaction reagents. |
| Temperature | Typically carried out at low temperatures, such as 0°C to room temperature. | Helps to control the reaction and minimize side reactions. |
An alternative one-pot, solvent-less method for the conversion of benzylic, allylic, and tertiary alcohols to S-thioesters using thioacetic acid and tetrafluoroboric acid has been reported, which could potentially be adapted for secondary alcohols like 1-cyclopropylethanol. nih.gov
Yield Enhancement and By-product Minimization
Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of unwanted by-products in both the Grignard reaction and the subsequent conversion of the alcohol to the thiol.
Grignard Reaction for 1-Cyclopropylethanol:
| Strategy | Approach | Rationale |
| Yield Enhancement | Use of freshly prepared Grignard reagent. | The concentration and activity of Grignard reagents can decrease over time. Using a freshly prepared solution ensures maximum reactivity. |
| Slow, controlled addition of acetaldehyde. | This helps to manage the exothermicity of the reaction and prevents localized high concentrations of the aldehyde, which can lead to side reactions like enolization. | |
| By-product Minimization | Use of highly pure magnesium and cyclopropyl bromide. | Impurities can interfere with the formation of the Grignard reagent and lead to side reactions. |
| Strictly anhydrous conditions. | Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and reduce the yield. |
Mitsunobu Reaction for Thiol Synthesis:
The primary by-products in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). tcichemicals.com The separation of these by-products from the desired product can be challenging.
| Strategy | Approach | Rationale |
| Yield Enhancement | Use of stoichiometric amounts of reagents. | Precise control of the stoichiometry is important for driving the reaction to completion. |
| Pre-formation of the betaine intermediate. | In some cases, pre-mixing the phosphine and the azodicarboxylate before adding the alcohol and nucleophile can improve yields. wikipedia.org | |
| By-product Minimization & Removal | Use of polymer-bound triphenylphosphine. | This allows for the easy removal of the phosphine oxide by filtration. wikipedia.org |
| Use of modified azodicarboxylates. | Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) produce a hydrazine by-product that can be easily removed by filtration and recycled. wikipedia.org | |
| Crystallization. | Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if the product is soluble. | |
| Chromatography. | Column chromatography is a common method for purifying the final product from the reaction by-products. organic-synthesis.com |
Continuous-Flow Synthesis Techniques
Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These techniques are applicable to both the synthesis of the Grignard reagent and the subsequent conversion to the thiol.
Continuous-Flow Grignard Reagent Synthesis:
The formation of Grignard reagents is often exothermic and can be hazardous on a large scale. Continuous-flow systems offer a safer alternative by maintaining a small reaction volume at any given time.
| Feature | Advantage in Continuous Flow |
| Safety | Small reactor volume minimizes the risk associated with the exothermic reaction and the handling of pyrophoric magnesium. |
| Efficiency | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity. |
| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors ("numbering-up"). |
Continuous-Flow Conversion of Alcohols to Thiols:
While specific continuous-flow applications for the conversion of 1-cyclopropylethanol to its thiol are not widely reported, the principles of flow chemistry can be applied to reactions like the Mitsunobu reaction.
| Feature | Advantage in Continuous Flow |
| Mixing | Efficient mixing of reagents in microreactors can lead to faster reaction times and improved yields. |
| Temperature Control | Precise temperature control is crucial for managing the exothermicity of the Mitsunobu reaction and minimizing side reactions. |
| In-line Purification | Continuous-flow systems can be integrated with in-line purification techniques, such as liquid-liquid extraction or chromatography, to streamline the workup process and isolate the pure product. |
The development of telescoped or multi-step continuous-flow syntheses allows for the sequential conversion of starting materials to the final product without the need for isolating intermediates, further enhancing efficiency and reducing waste. rsc.org
Computational and Theoretical Studies of 1 Cyclopropylethane 1 Thiol
Quantum Chemical Calculations for Molecular Structure
Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different spatial orientations.
Geometry Optimization and Conformational Analysis
A thorough computational study would begin with geometry optimization to find the most stable arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For 1-Cyclopropylethane-1-thiol, this would involve determining key bond lengths, bond angles, and dihedral angles. Due to the rotational freedom around the carbon-carbon and carbon-sulfur single bonds, the molecule can exist in various conformations. A detailed conformational analysis would be necessary to identify all stable conformers and the transition states that connect them.
Energetic Stability of Isomers and Conformers
Once the various conformers are identified, their relative energetic stabilities would be calculated. This information is critical for understanding which conformations are most likely to be present at a given temperature. The energy differences between conformers, and between the structural isomer this compound and other possible isomers, would be quantified to assess their relative populations.
Electronic Structure and Properties
Understanding the electronic structure of a molecule is key to predicting its reactivity and physical properties.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. An analysis of these orbitals for this compound would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.
Charge Distribution and Electrostatic Potentials
Computational methods can map the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This charge distribution can be visualized using an electrostatic potential map, which would indicate the sites most susceptible to electrophilic or nucleophilic attack. For this compound, this would likely show a higher electron density around the sulfur atom due to its lone pairs of electrons.
Computational Analysis of Reaction Mechanisms
While the specific computational data for this compound remains elusive, the principles outlined above represent the standard and powerful approaches that computational chemists would employ to unravel the intricacies of this molecule. The absence of such studies highlights a potential area for future research to expand the chemical knowledge base.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways. For organosulfur compounds, DFT calculations can elucidate mechanisms such as thiol-ene reactions, oxidation, and nucleophilic additions. acs.orgwhiterose.ac.ukresearchgate.net
In the context of this compound, DFT could be used to study its participation in various reactions. For instance, the radical-mediated thiol-ene "click" reaction is a common transformation for thiols. researchgate.net A DFT study would model the reaction pathway, which typically involves:
Initiation: Formation of a thiyl radical (R-S•) from the thiol.
Propagation: Addition of the thiyl radical to a double bond (an 'ene') to form a carbon-centered radical intermediate.
Chain Transfer: Abstraction of a hydrogen atom from another thiol molecule by the carbon-centered radical, regenerating the thiyl radical and forming the final thioether product.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of studying reaction pathways is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry and energy of the TS. Once a stationary point is located, a frequency calculation is performed to characterize it; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
To confirm that a localized TS correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path downhill from the TS, ensuring it leads to the expected reactant and product energy minima on the potential energy surface. This procedure is standard in computational investigations of reaction mechanisms, including those involving thiols. acs.orgnih.gov While no specific IRC analyses for this compound reactions are published, this method would be essential for validating any proposed mechanism, such as its addition to an alkene.
Activation Energies and Reaction Rates
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. DFT is a common method for calculating these energy barriers. whiterose.ac.ukacs.org The calculated activation energy can then be used in the Arrhenius equation or transition state theory to estimate the reaction rate constant (k). libretexts.org
Computational studies on various thiol reactions have determined activation energies for processes like hydrogen abstraction, nucleophilic attack, and oxidation. nih.govnih.gov For example, the reaction of thiols with hydroperoxides has been studied computationally to determine activation barriers, providing insight into fuel autoxidation processes. whiterose.ac.uk A lower activation energy implies a faster reaction rate. For this compound, one could hypothesize a reaction and calculate the corresponding activation energies to predict its kinetic feasibility.
Illustrative Data Table: Hypothetical Activation Energies for Thiol-Ene Reaction
The following table presents hypothetical DFT-calculated activation energies for the key steps in the thiol-ene reaction of this compound with propene. This data is for illustrative purposes only and is not derived from published experimental or computational results.
| Reaction Step | Reactants | Transition State | Products | Hypothetical ΔG‡ (kcal/mol) |
| Propagation | 1-Cyclopropylethylthiyl radical + Propene | [TS_Prop] | 1-(1-Cyclopropylethylsulfanyl)propan-2-yl radical | 8.5 |
| Chain Transfer | 1-(1-Cyclopropylethylsulfanyl)propan-2-yl radical + this compound | [TS_CT] | 1-(1-Cyclopropylethylsulfanyl)propane + 1-Cyclopropylethylthiyl radical | 10.2 |
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Methods like DFT can provide accurate predictions of NMR chemical shifts and vibrational frequencies (IR spectra). nih.govnih.govresearchgate.net
Calculated NMR Chemical Shifts (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The chemical shift of a nucleus is highly sensitive to its local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear shielding tensors of a molecule. nih.govresearchgate.net These can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS).
For this compound, one would first optimize the molecule's geometry and then perform a GIAO-DFT calculation to obtain the ¹H and ¹³C shielding constants. While specific calculations for this molecule are not available, estimations can be made based on the known chemical shift ranges for similar structural motifs.
Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
The following table provides estimated chemical shifts for this compound based on typical values for its functional groups. The exact values would require specific quantum chemical calculations.
| Atom | Type | Estimated Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | |||
| H on C1 (methine) | -CH(SH)- | 2.5 - 3.0 | Deshielded by the adjacent sulfur atom and cyclopropyl (B3062369) group. |
| H on C2 (methyl) | -CH₃ | 1.2 - 1.5 | Typical alkyl region, split by the methine proton. |
| H on cyclopropyl | -CH₂- (ring) | 0.4 - 0.8 | Shielded due to the ring current effect of the cyclopropane (B1198618). |
| H on cyclopropyl | -CH- (ring) | 0.8 - 1.2 | Slightly less shielded than the methylene protons of the ring. |
| H on SH | -SH | 1.0 - 2.0 | Variable, depends on concentration and solvent; typically a broad singlet. |
| ¹³C NMR | |||
| C1 (methine) | -CH(SH)- | 40 - 50 | Carbon attached to the electron-withdrawing thiol group. |
| C2 (methyl) | -CH₃ | 20 - 25 | Standard aliphatic methyl carbon. |
| Cyclopropyl | -CH₂- (ring) | 5 - 15 | Highly shielded due to the strained ring structure. |
| Cyclopropyl | -CH- (ring) | 15 - 25 | The carbon atom of the ring attached to the ethyl group. |
Vibrational Frequency Analysis (IR Spectra Prediction)
Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational frequency calculations, typically performed using DFT, can predict these vibrational modes. researchgate.netdiva-portal.org The output provides the frequency (in cm⁻¹) and intensity of each vibrational mode, which can be used to generate a theoretical IR spectrum. These calculations are performed on the optimized geometry of the molecule and also serve to confirm that the structure is a true energy minimum (no imaginary frequencies). rsc.org
For this compound, key predicted vibrations would include the S-H stretch, C-S stretch, C-H stretches of the ethyl and cyclopropyl groups, and various bending modes. mdpi.comsemanticscholar.org
Illustrative Data Table: Predicted IR Vibrational Frequencies for this compound
This table shows typical frequency ranges for the main functional groups in this compound. This data is illustrative and not from a specific calculation on this molecule.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak |
| C-H Stretch (sp³) | Alkyl (ethyl) | 2850 - 3000 | Strong |
| C-H Stretch (sp³) | Cyclopropyl | 3000 - 3100 | Medium |
| C-H Bend | Methylene/Methyl | 1350 - 1470 | Medium |
| C-S Stretch | Thioether linkage | 600 - 800 | Weak-Medium |
Tautomerism and Isomerization Studies
Computational methods are well-suited to studying the relative stabilities of isomers and tautomers by calculating their ground-state energies.
Tautomerism involves the migration of a proton or functional group between two or more structures that are in equilibrium. A common example in sulfur chemistry is the thione-thiol tautomerism (C=S, -NH- ⇌ -SH, C=N-), which is prevalent in thioamides. scispace.com For a simple aliphatic thiol like this compound, this specific type of tautomerism is not applicable. Another form, thione-enethiol tautomerism, involves equilibrium between a thioketone and a thioenol (C=C-SH). wikipedia.org This is also not relevant to this compound as it is a saturated alkane thiol.
Isomerization refers to any process in which one molecule is transformed into another molecule which has the exact same atoms, but the atoms are rearranged. This includes constitutional isomers and conformational isomers (conformers). For this compound, computational studies could investigate:
Conformational Isomerism: The rotation around the C-C and C-S single bonds leads to different conformers. DFT calculations could determine the potential energy surface for these rotations and identify the most stable conformer(s).
Constitutional Isomerism: The relative energies of different structural isomers, such as moving the thiol group to a different position on the carbon chain, could be compared. For example, the stability of this compound could be computationally compared to its isomer, 2-Cyclopropylethane-1-thiol. Studies on mercaptoacetylhydrazones have shown that the equilibrium between different isomers is influenced by steric and electronic factors. researchgate.net
While no specific isomerization studies on this compound have been reported, these computational approaches would provide fundamental insight into its structural preferences and stability.
Applications of 1 Cyclopropylethane 1 Thiol in Organic Synthesis and Materials Science
As a Versatile Building Block
Precursor to Sulfur-Containing Heterocycles
Scientific literature extensively documents the utility of thiols as precursors in the synthesis of a wide array of sulfur-containing heterocycles. These reactions often involve the nucleophilic character of the thiol group reacting with various electrophiles to form cyclic structures. For instance, thiochromenes, a class of sulfur-containing heterocycles, can be synthesized through reactions involving thiols. nih.gov While the direct application of 1-cyclopropylethane-1-thiol as a precursor to such heterocycles is not explicitly detailed in the currently available scientific literature, the reactivity of its thiol functional group suggests its potential as a valuable building block in this context. General methods for the synthesis of sulfur-containing heterocycles often utilize the reaction of thiols with appropriately functionalized substrates under various catalytic conditions. clockss.orgnih.gov
Intermediate in the Synthesis of Complex Organic Scaffolds
Donor-acceptor cyclopropanes are recognized as versatile three-carbon building blocks in the construction of complex organic molecules. mdpi.com The ring-opening reactions of these cyclopropanes with sulfur nucleophiles, such as thiols, have been well-investigated. mdpi.com This reactivity highlights the potential of thiols to be incorporated into intricate molecular architectures. For example, aryl cyclopropyl (B3062369) sulfides serve as important synthons in organic synthesis. nih.gov The deprotonation of the carbon alpha to the sulfur atom can generate a cyclopropyllithium species, which can then react with various electrophiles to build more complex structures. nih.gov Although direct examples involving this compound are not prevalent in the literature, the established reactivity of structurally similar cyclopropyl sulfides underscores its potential as an intermediate for creating complex organic scaffolds. nih.gov
In Polymer Chemistry
Thiol-Ene and Thiol-Yne Click Reactions for Polymer Functionalization
Thiol-ene and thiol-yne "click" reactions are powerful and highly efficient methods for polymer functionalization, valued for their high yields, stereoselectivity, and rapid reaction rates under mild conditions. researchgate.netnih.gov These reactions involve the addition of a thiol across a double or triple bond, respectively, and can be initiated by radicals or nucleophiles/bases. researchgate.net This methodology allows for the precise introduction of desired functional groups onto polymer backbones or surfaces. nih.gov While specific examples detailing the use of this compound in these reactions are not found in the reviewed literature, its thiol group makes it a suitable candidate for participating in such transformations. The functionalization of polymers with cyclopropyl groups could impart unique properties to the resulting materials. The general versatility of thiol-ene and thiol-yne chemistry has been demonstrated with a wide variety of thiols and ene/yne-containing polymers. rsc.orgd-nb.inforesearchgate.net
Monomer in the Synthesis of Novel Polymeric Materials
Thiols can serve as monomers in step-growth polymerizations to create novel polymeric materials. chemrxiv.org For instance, the reaction of dithiols with dienes or diynes through thiol-ene or thiol-yne click polymerization, respectively, can produce linear or crosslinked polymers with diverse properties. rsc.orgd-nb.inforesearchgate.net These sulfur-containing polymers often exhibit interesting characteristics, such as high refractive indices. rsc.orgd-nb.info Although the use of this compound as a monomer has not been specifically reported, its monofunctional nature would allow it to act as a chain-terminating or end-capping agent in such polymerizations, thereby controlling the molecular weight and architecture of the resulting polymers. Alternatively, if converted to a di-functional monomer, it could be directly incorporated into the main polymer chain. The synthesis of novel polymers from various thiol-containing monomers is an active area of research. chemrxiv.orgresearchgate.net
Conclusion and Future Research Directions
Summary of Current Knowledge and Research Gaps
1-Cyclopropylethane-1-thiol is a fascinating, yet underexplored, organosulfur compound. Its structure, featuring a secondary thiol attached to a carbon atom which is also bonded to a cyclopropyl (B3062369) ring, suggests a rich and complex chemical behavior. The cyclopropyl group, a three-membered ring, is known for its high ring strain and unique electronic properties that mimic unsaturation, while the thiol group is one of the most versatile functional groups in organic chemistry. wikipedia.orgwikipedia.org
Key Research Gaps Include:
Fundamental Properties: Lack of experimentally determined data for pKa, bond dissociation energies, and detailed conformational analysis.
Synthetic Routes: Limited established and optimized protocols for its synthesis, particularly for producing stereochemically pure enantiomers.
Reactivity Profile: A thorough investigation of its behavior in fundamental organic reactions (e.g., oxidation, radical additions, metal coordination) is missing.
Applications: The potential uses of this specific thiol in any field are entirely speculative at this stage.
Potential Avenues for Future Synthetic Methodologies
The development of efficient, scalable, and stereoselective methods for synthesizing this compound is a crucial first step for enabling further research. Current general methods for thiol synthesis could be adapted and optimized for this specific target. chemistrysteps.com
Future synthetic research could explore several promising pathways:
From Ketones: A primary route would involve the synthesis of cyclopropyl methyl ketone, a readily available starting material. google.com This ketone could then be converted to the target thiol. One potential method is reductive amination to form the corresponding amine, followed by a conversion to the thiol, although this is a multi-step process. google.com A more direct route involving thionation of the ketone followed by reduction warrants investigation.
Nucleophilic Substitution: The reaction of a corresponding halide, 1-bromo-1-cyclopropylethane, with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) is a classic approach to thiol synthesis. chemistrysteps.com Future work should focus on optimizing reaction conditions to maximize yield and minimize the formation of the thioether byproduct. chemistrysteps.com
Asymmetric Synthesis: Given that the thiol is chiral, developing enantioselective synthetic routes is a significant and valuable goal. This could be achieved through the asymmetric reduction of cyclopropyl methyl ketone to a chiral alcohol, followed by conversion to the thiol with stereochemical retention or inversion. Alternatively, chiral catalysts could be employed in addition reactions to cyclopropyl-containing precursors.
Thiol-Ene "Click" Chemistry: For generating derivatives, thiol-ene "click" reactions offer a highly efficient and modular approach. westmont.eduresearchgate.net Once the parent thiol is synthesized, it can be readily reacted with a wide variety of alkenes under photochemical or thermal initiation to create a library of functionalized thioethers. westmont.eduresearchgate.net
A comparative analysis of potential starting points for synthesis is presented below.
| Starting Material | Potential Synthetic Route | Advantages | Challenges |
| Cyclopropyl methyl ketone | Reductive thionation or conversion via an intermediate alcohol/halide. | Inexpensive and commercially available starting material. google.com | May require multiple steps; control of stereochemistry is a key challenge. |
| 1-Cyclopropylethanol | Mitsunobu reaction with thioacetic acid followed by hydrolysis. | Can start from an enantiomerically enriched alcohol. | Stoichiometric reagents, potential for side reactions. |
| 1-Bromo-1-cyclopropylethane | SN2 reaction with a sulfur nucleophile (e.g., NaSH, thiourea). chemistrysteps.com | Direct, classic method. | Potential for competing elimination reactions; availability of the starting halide. |
| Cyclopropylacetylene | Anti-Markovnikov addition of H2S via radical or hydroboration-based methods. | Builds complexity from a simple precursor. | Regioselectivity can be difficult to control. |
Future Directions in Mechanistic Understanding and Theoretical Chemistry
The unique combination of a strained cyclopropyl ring and a nucleophilic thiol group invites deep mechanistic and theoretical investigation. wikipedia.orgrsc.org Computational chemistry, in particular, can provide foundational insights into the molecule's behavior. numberanalytics.com
Key areas for future study include:
Conformational Analysis: Theoretical calculations can determine the preferred rotational conformations around the C-C and C-S bonds and the energy barriers between them. This is fundamental to understanding its reactivity.
Acidity and Nucleophilicity: DFT calculations can predict the pKa of the thiol proton and how it is influenced by the electronic effects of the adjacent cyclopropyl group. This would quantify its strength as an acid and, by extension, the nucleophilicity of its conjugate base, the thiolate. researchgate.net
Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways for key reactions, such as its oxidation to the disulfide or sulfonic acid, and its participation in Michael additions. researchgate.netnih.gov Understanding whether reactions proceed via radical or ionic pathways is crucial.
Cyclopropyl Ring Opening: A key question is the stability of the cyclopropyl ring under various reaction conditions. Mechanistic studies should explore whether radical or cationic intermediates formed at the adjacent carbon can induce ring-opening, a known reactivity pattern for cyclopropyl carbinyl systems. wikipedia.org This could be a desirable feature for synthetic applications, turning the group into a reactive handle.
Emerging Applications in Chemical Synthesis and Materials Science
While no applications are currently established, the structure of this compound suggests several promising avenues in both chemical synthesis and advanced materials. acs.orglongdom.org
Potential Applications in Chemical Synthesis:
Bioorthogonal Chemistry: Thiols are widely used in bioconjugation. researchgate.net The unique steric and electronic signature of the cyclopropyl group could offer novel reactivity or stability in complex biological systems.
Asymmetric Catalysis: As a chiral ligand, this compound or its derivatives could be used to coordinate with metal centers to create novel asymmetric catalysts. The cyclopropyl group provides a rigid scaffold that can influence the stereochemical outcome of catalyzed reactions.
Potential Applications in Materials Science:
Self-Assembled Monolayers (SAMs): Thiols are known to form well-ordered SAMs on gold and other metal surfaces. wikipedia.orgrsc.org The rigid and bulky cyclopropyl group could be used to control the packing density and surface properties of these monolayers, potentially creating surfaces with unique wettability or protein resistance.
Functional Polymers and Nanoparticles: The thiol group is a versatile handle for polymer functionalization. nih.govrsc.org It can be used in thiol-ene "click" chemistry to graft the molecule onto polymer backbones or to functionalize the surface of nanoparticles. uu.nlrsc.org This could lead to new materials with tailored properties, such as specialized coatings, 3D printing resins, or drug delivery vehicles. acs.orgrsc.org The cyclopropyl group could enhance thermal stability or act as a latent reactive site for later cross-linking.
Q & A
Q. What are the optimal synthetic routes for 1-Cyclopropylethane-1-thiol, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound typically involves introducing the cyclopropyl group via cyclopropanation reactions, followed by thiol functionalization. Key methodologies include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., rhodium) or Simmons–Smith reagents to generate the cyclopropyl moiety from alkenes.
- Thiol introduction : Employ nucleophilic substitution (e.g., using thiourea or sodium hydrosulfide) on halogenated intermediates (e.g., 1-cyclopropyl-2-chloroethane).
- Purification : Optimize via fractional distillation or column chromatography to isolate the thiol from byproducts like disulfides .
Yield optimization : Adjust reaction temperature (40–60°C), solvent polarity (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 for thiolating agents). Monitor progress using TLC or GC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR spectroscopy :
- IR spectroscopy : Confirm thiol group presence via S–H stretch (2550–2600 cm⁻¹) and cyclopropyl C–H stretches (3020–3100 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SH group at m/z 60) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–H and cyclopropane C–C bonds to predict cleavage tendencies. For example, low S–H BDE (≈85 kcal/mol) suggests high nucleophilicity .
- Transition-state modeling : Simulate reactions with electrophiles (e.g., alkyl halides) to identify steric effects from the cyclopropyl group. Use software like Gaussian or ORCA to optimize geometries and compute activation energies .
- Solvent effects : Apply continuum solvation models (e.g., COSMO) to assess solvent polarity’s impact on reaction rates .
Q. How should researchers resolve contradictions in experimental data regarding the stability of this compound under varying pH conditions?
- Controlled stability assays : Perform parallel experiments in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 260 nm for thiol absorbance) or LC-MS.
- Statistical analysis : Apply ANOVA to compare degradation rates across pH levels. If discrepancies persist, verify instrument calibration (e.g., pH meter accuracy) and purity of reagents .
- Mechanistic studies : Use isotopic labeling (e.g., D₂O) to distinguish hydrolysis pathways (e.g., nucleophilic attack vs. acid-catalyzed decomposition) .
Q. What are the challenges in designing enantioselective synthesis pathways for chiral derivatives of this compound?
- Stereochemical control : The cyclopropyl group’s rigidity complicates asymmetric induction. Use chiral catalysts (e.g., BINOL-derived phosphines) to direct thiolation stereochemistry .
- Chiral resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Verify purity via polarimetry or circular dichroism .
- Reaction monitoring : Utilize in-situ FTIR or Raman spectroscopy to track enantiomeric excess (ee) during dynamic kinetic resolutions .
Methodological Resources
- Data presentation : Follow IUPAC guidelines for spectroscopic data reporting and statistical validation .
- Experimental reproducibility : Document reaction conditions in detail (e.g., solvent batch, humidity control) to mitigate variability .
- Ethical compliance : Ensure non-human application per regulatory standards (e.g., ECHA guidelines) when handling reactive thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
